molecular formula C10H13ClFN3 B1489226 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine CAS No. 2001944-05-2

2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine

Cat. No.: B1489226
CAS No.: 2001944-05-2
M. Wt: 229.68 g/mol
InChI Key: MTWARNJJXIIUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine is a valuable chemical building block in medicinal chemistry and pharmaceutical research. This compound belongs to a class of 1,4-pyrazine derivatives that have been identified in scientific literature as promising scaffolds for the development of novel therapeutics. Scientific studies have shown that structurally related 1,4-pyrazine-containing compounds can function as potent and selective inhibitors of the histone acetyltransferase (HAT) domains of p300 and CBP, which are important epigenetic regulators . These enzymes are implicated in various cancers, and their inhibition has demonstrated strong anti-proliferative activity in both solid and blood cancer cell lines . The core pyrazine structure, substituted with a chloro group and a fluorinated piperidine moiety, is typically employed by researchers as a key intermediate in Structure-Activity Relationship (SAR) studies. The presence of the chlorine atom offers a reactive site for further functionalization via cross-coupling reactions, while the fluoromethyl-piperidine group can be critical for optimizing drug-like properties, including pharmacokinetics and target binding affinity . As such, this reagent is primarily used in the discovery and synthesis of potential anti-cancer agents. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant safety data sheet (SDS) and handle all chemicals with appropriate precautions.

Properties

IUPAC Name

2-chloro-3-[4-(fluoromethyl)piperidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN3/c11-9-10(14-4-3-13-9)15-5-1-8(7-12)2-6-15/h3-4,8H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWARNJJXIIUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Nucleophilic Aromatic Substitution (SNAr) Approach

A typical preparation involves nucleophilic aromatic substitution where the 3-chloro or 3-fluoro substituent on pyrazine is displaced by the nucleophilic nitrogen of 4-(fluoromethyl)piperidine.

  • Reaction conditions:

    • Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity.
    • Elevated temperatures (80–120 °C) facilitate substitution.
    • Bases such as potassium carbonate or sodium hydride may be used to deprotonate the piperidine nitrogen, increasing nucleophilicity.
  • Example reaction scheme:

    $$
    \text{2-chloro-3-chloropyrazine} + \text{4-(fluoromethyl)piperidine} \xrightarrow[\text{Base}]{\text{DMF, heat}} \text{2-chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine}
    $$

Catalytic Methods and Reductive Conditions

While direct nucleophilic substitution is common, catalytic methods involving palladium or copper catalysts can facilitate C–N bond formation via Buchwald-Hartwig amination or Ullmann-type coupling.

  • Catalysts: Pd-based catalysts with appropriate ligands.
  • Solvents: Toluene, dioxane, or other high-boiling solvents.
  • Bases: Cesium carbonate or potassium tert-butoxide.
  • Temperature: 80–130 °C.
  • Advantages: Improved selectivity and yields, especially for less reactive substrates.

Fluoromethyl Group Introduction

The fluoromethyl group on the piperidine ring can be introduced by:

  • Direct fluorination: Using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor on hydroxymethyl precursors.
  • Nucleophilic substitution: Substituting a leaving group (e.g., bromide) with fluoride ion sources like tetrabutylammonium fluoride (TBAF).

Reaction Parameters and Optimization

Parameter Typical Range/Condition Notes
Solvent DMF, DMSO, Toluene, Dioxane Polar aprotic solvents favor SNAr; high boiling solvents for catalytic methods
Temperature 80–130 °C Higher temperatures improve reaction rate but may increase side reactions
Catalyst loading 0.01–0.5 mol% (Pd catalysts) Lower catalyst loadings preferred for cost efficiency
Base K2CO3, Cs2CO3, NaH, KOtBu Base choice influences nucleophilicity and reaction rate
Reaction time 4–24 hours Longer times ensure completion but require monitoring to avoid decomposition
Purification Filtration, vacuum distillation, column chromatography Essential to remove unreacted starting materials and side products

Purification and Characterization

  • Purification: The crude product is typically purified by filtration to remove catalyst residues, followed by vacuum distillation or recrystallization to achieve high purity (>98%).
  • Characterization: Confirmed by NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis to verify the presence of the fluoromethyl group and pyrazine core substitution.

Comparative Data Table of Preparation Parameters

Method Type Solvent Catalyst/Base Temp (°C) Time (h) Yield (%) Purity (%) Notes
SNAr (Direct substitution) DMF, DMSO K2CO3 or NaH 100 12–24 70–85 >95 Simple, scalable; requires careful temp control
Pd-catalyzed amination Toluene, Dioxane Pd catalyst + Cs2CO3 90–130 6–16 80–90 >98 Higher selectivity; costlier catalyst
Fluoromethylation of piperidine DCM, THF DAST or Deoxo-Fluor 0–25 2–6 75–90 >95 Sensitive to moisture; requires inert atmosphere

Research Findings and Notes

  • The nucleophilic aromatic substitution method is widely used due to its simplicity and cost-effectiveness for introducing the piperidin-1-yl substituent on the pyrazine ring.
  • Catalytic amination methods offer higher yields and purities but require expensive catalysts and more complex reaction setups.
  • The fluoromethyl group introduction is typically a separate step prior to coupling with the pyrazine core, as direct fluorination on the assembled molecule may lead to side reactions.
  • Reaction conditions must be optimized to balance yield, purity, and cost, especially for scale-up in industrial production.
  • Purification steps such as vacuum distillation under reduced pressure help in obtaining high-purity products necessary for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium cyanide or potassium iodide.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the chlorine or fluoromethyl groups.

Scientific Research Applications

Chemistry: In chemistry, 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may contribute to the development of new treatments for various diseases.

Industry: In the industrial sector, 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine can be used in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Analogs :

2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine Substituent: 2-methoxyethyl (electron-donating) instead of fluoromethyl. Molecular Weight: 256.73 g/mol (C₁₁H₁₇ClN₄O) .

2-Chloro-3-(trifluoromethyl)pyrazine Substituent: Trifluoromethyl (strongly electron-withdrawing). Molecular Weight: Not explicitly reported, but estimated ~197.55 g/mol (C₅H₂ClF₃N₂). Impact: The trifluoromethyl group enhances metabolic stability and lipophilicity but may reduce solubility in polar solvents .

5-Chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one Core Structure: Indenone-pyrazine hybrid.

Table 1: Physicochemical Comparison

Compound Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-(fluoromethyl)piperidine 270.73 (estimated) Cl, F, piperidine
2-Chloro-3-(2-methoxyethyl)piperidine 2-methoxyethyl 256.73 Cl, OCH₂CH₃, piperidine
2-Chloro-3-(trifluoromethyl)pyrazine CF₃ ~197.55 Cl, CF₃

Spectral and Electronic Properties

  • IR Spectroscopy: For 2-chloro-3-(2-quinolylthio)pyrazine, C=N stretches appear at 1779 cm⁻¹ and 1660 cm⁻¹, while quinoline ring vibrations occur at 654 cm⁻¹ . The fluoromethyl group in the target compound may shift these frequencies due to its electron-withdrawing nature. In pyrazine-based platinum complexes, π-accepting pyrazine units narrow the HOMO-LUMO gap, leading to lower-energy emissions (550–580 nm) compared to terpyridyl analogs .
  • Luminescence :

    • Pyrazine ligands in [Pt{4-(Ph)pzbipy}Cl]BF₄ exhibit emission at 550 nm (τ = 96 ns), attributed to ³MLCT transitions. Fluoromethyl substituents could further modulate emission profiles by altering electron density .

Biological Activity

Potential Biological Activities

While specific biological activities of 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine have not been extensively reported, related pyrazine derivatives have demonstrated various biological properties, including:

  • Antimicrobial Activity : Many pyrazine derivatives exhibit antimicrobial properties, suggesting that 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine may also possess such activity.
  • Antitumor Activity : Pyrazines have been linked to antitumor effects, potentially through mechanisms involving inhibition of key signaling pathways in cancer cells.
  • Receptor Interactions : The piperidine moiety may facilitate interactions with various receptors in the body, influencing a range of biological processes.

Similar Compound Studies

Research on similar compounds has indicated that pyrazine derivatives can exhibit significant biological activities. For instance:

  • Antiproliferative Effects : A study on related pyrazine derivatives showed promising antiproliferative effects against various cancer cell lines, with IC50 values ranging from 0.98 to 1.28 µM for specific derivatives .
  • Kinase Inhibition : Compounds with structural similarities to 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine have been evaluated for their inhibitory effects on kinases such as c-Met and VEGFR-2, which are crucial in cancer progression .

The exact mechanism of action for 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine remains unclear; however, it is hypothesized that the compound may interact with specific molecular targets involved in cellular signaling pathways. For example:

  • PI3-Kinase Inhibition : Some related compounds have been shown to selectively inhibit Class I PI3-kinase enzymes, which play a role in cell growth and survival. This suggests a potential pathway for therapeutic applications against cancers and inflammatory diseases .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological ActivityReference
Compound APyrazine + PiperidineAntitumor, Antimicrobial
Compound BChlorinated PyrazineKinase Inhibition
Compound CFluorinated PiperidineAntiproliferative

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine?

A common approach involves coupling a fluoromethyl-piperidine derivative with a chlorinated pyrazine precursor. For example, nucleophilic substitution or amide coupling using reagents like HOBt/TBTU in anhydrous DMF with a base such as triethylamine (NEt₃) can facilitate bond formation . Purification often employs normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) or crystallization .

Q. How can structural elucidation be performed for this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns on the pyrazine and piperidine rings (e.g., δ ~3.2–3.8 ppm for piperidine CH₂ groups; aromatic protons at ~7.3–8.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous piperazine derivatives .

Q. What are the solubility and storage considerations for this compound?

Solubility varies with solvent polarity; it is typically soluble in DCM, DMF, or DMSO but poorly in water. Storage at –20°C under inert atmosphere (N₂/Ar) prevents degradation. Stability studies under varying pH and temperature conditions are recommended to assess shelf life .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing fluoromethyl groups to piperidine rings?

  • Fluorine source selection : Use (fluoromethyl)piperidine precursors with activated leaving groups (e.g., mesyl or tosyl) to enhance nucleophilic substitution efficiency .
  • Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) may improve regioselectivity for fluoromethyl attachment .
  • Solvent/base optimization : Anhydrous DMF with NEt₃ or DIPEA reduces side reactions .

Q. What strategies address contradictions in reported spectral data for piperazine-pyrazine derivatives?

  • Comparative analysis : Cross-reference NMR chemical shifts with structurally similar compounds (e.g., 1-(4-fluorobenzyl)piperazine derivatives ).
  • Dynamic effects : Consider rotameric equilibria in piperazine rings, which may cause splitting or broadening of signals .
  • Computational validation : DFT calculations (e.g., Gaussian) can predict NMR shifts and verify experimental data .

Q. How does the fluoromethyl substituent influence pharmacokinetic properties?

  • Lipophilicity : Fluoromethyl groups enhance membrane permeability (logP ~2.5–3.0) compared to non-fluorinated analogs, as seen in tyrosine kinase inhibitors .
  • Metabolic stability : Fluorine reduces oxidative metabolism, extending half-life (e.g., CYP450 inhibition assays ).
  • Target binding : Fluorine’s electronegativity may strengthen hydrogen bonds or dipole interactions with biological targets (e.g., kinase ATP pockets ).

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Purification bottlenecks : Replace column chromatography with recrystallization or countercurrent distribution for large batches .
  • Byproduct management : Monitor chlorinated byproducts via HPLC-MS and optimize reaction stoichiometry to minimize impurities .

Data Contradiction Analysis

Q. How to resolve discrepancies in solubility data across studies?

  • Method standardization : Compare solubility assays (e.g., shake-flask vs. HPLC-UV) under consistent pH and temperature .
  • Polymorphism screening : Different crystal forms (e.g., hydrates vs. anhydrates) can alter solubility; perform XRPD to identify polymorphs .

Q. Why do biological activity results vary for similar piperazine-pyrazine analogs?

  • Stereochemical effects : Enantiomers or diastereomers may exhibit divergent activities (e.g., chiral HPLC separation followed by in vitro testing ).
  • Assay conditions : Variations in cell lines, incubation times, or buffer compositions (e.g., serum protein interference) require rigorous standardization .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Piperazine-Pyrazine Derivatives

StepReagents/ConditionsPurposeReference
CouplingHOBt, TBTU, DMF, NEt₃Amide/ketone bond formation
FluorinationKF, DMF, 80°CFluoromethyl group introduction
PurificationSilica gel (DCM/EtOAc)Isolation of pure product

Q. Table 2. Analytical Techniques for Structural Confirmation

TechniqueParametersApplication
¹H NMR400 MHz, CDCl₃/CD₃ODProton environment mapping
HRMSESI+, m/z accuracy <2 ppmMolecular formula validation
X-rayCu-Kα radiation, 100 KAbsolute configuration determination

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine
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2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.